2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure includes a 4-methylphenyl group at position 7 of the thienopyrimidinone scaffold and an acetamide linkage substituted with a 3-(methylsulfanyl)phenyl moiety.
Properties
IUPAC Name |
2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-14-6-8-15(9-7-14)18-12-29-21-20(18)23-13-25(22(21)27)11-19(26)24-16-4-3-5-17(10-16)28-2/h3-10,12-13H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMLMDYAVIAQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis.
Mode of Action
This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it prevents the methylation of histone H3 at lysine 27 (H3K27), a mark associated with gene silencing. This disruption can lead to the reactivation of genes that were previously silenced, affecting various downstream cellular processes.
Biological Activity
2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The thienopyrimidine derivatives are known for their diverse pharmacological properties, making them significant in medicinal chemistry.
Chemical Structure and Synthesis
The compound's structure includes a thienopyrimidine core substituted with a methylphenyl group and a methylsulfanyl phenyl acetamide moiety. The general synthesis pathway typically involves multiple steps, including cyclization reactions and the introduction of functional groups to enhance biological activity.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study assessed various derivatives against Gram-positive and Gram-negative bacteria, demonstrating that compounds with specific side chains, such as amido or imino groups, show enhanced activity against strains like Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for selected compounds were determined, with some exhibiting potent antimicrobial effects comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 12.5 | E. coli, S. aureus |
| Compound A | 25 | B. subtilis |
| Compound B | 10 | M. tuberculosis |
Anticancer Activity
The compound has also been evaluated for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cell cycle regulation. For instance, it has been noted to inhibit the activity of certain kinases that are crucial for tumor growth .
The biological activity of this compound is primarily attributed to its ability to bind to active sites of target enzymes or receptors, thereby inhibiting their normal function. This mechanism is crucial for both its antimicrobial and anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study published in 2020 evaluated the antimicrobial efficacy of various thienopyrimidine derivatives against resistant bacterial strains. The results indicated that the presence of a methylsulfanyl group significantly enhanced the antibacterial activity of the compounds tested .
Case Study 2: Anticancer Potential
In another research effort focusing on anticancer properties, the compound was shown to induce apoptosis in cancer cells through caspase activation pathways. The study highlighted its potential use as a lead compound for developing new anticancer drugs .
Comparison with Similar Compounds
Structural Insights :
- Core Modifications: All analogues retain the thienopyrimidinone core, critical for base-pair mimicry and enzyme inhibition.
- Substituent Effects: Methylsulfanyl (Target): Electron-donating sulfur may improve solubility via polar interactions compared to halogenated analogues. Chloro (CAS 1105223-65-1): Halogenation likely improves target binding via halogen bonds in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
